
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes involved in tumor growth and inflammation. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to cells and tissues.
Future Directions
There are several future directions for research involving N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride. One potential area of research is the development of new cancer therapies based on the inhibition of certain enzymes involved in tumor growth. Another potential area of research is the development of new fluorescent probes for the detection of reactive oxygen species in cells. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on cells and tissues.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves the reaction of 3-chloroaniline with indoline-5-sulfonic acid in the presence of hydrochloric acid. The resulting product is then purified using a series of recrystallization steps to obtain the final product in a pure form.
Scientific Research Applications
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves the reaction of 3-chloroaniline with indoline-5-sulfonyl chloride to form N-(3-chlorophenyl)indoline-5-sulfonamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "indoline-5-sulfonyl chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with indoline-5-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(3-chlorophenyl)indoline-5-sulfonamide.", "Step 2: The crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.", "Step 3: The purified N-(3-chlorophenyl)indoline-5-sulfonamide is treated with hydrochloric acid to obtain the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or acetone.", "Step 5: The final product, N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride, is obtained as a white crystalline solid." ] } | |
CAS RN |
1152600-88-8 |
Product Name |
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride |
InChI Key |
LDDZFSRWBYIQIF-UHFFFAOYNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



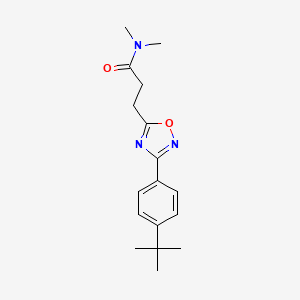
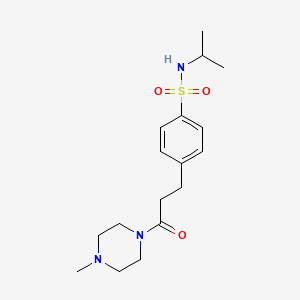
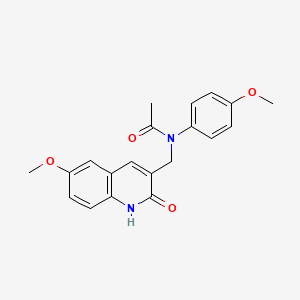
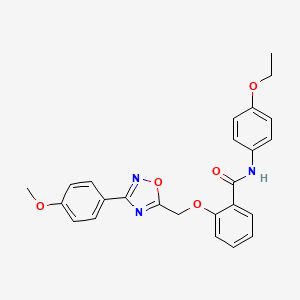

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)


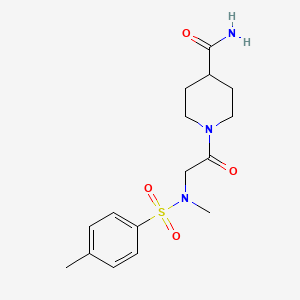
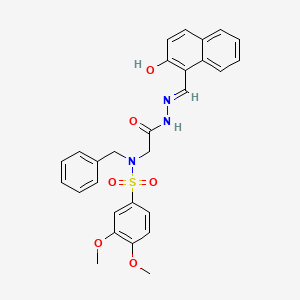
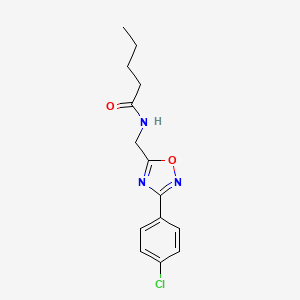
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
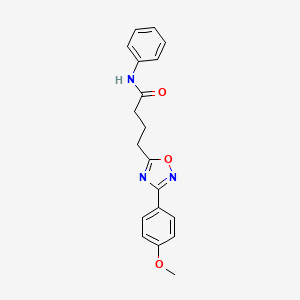
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)